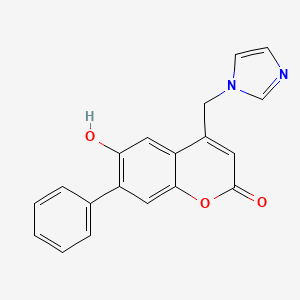

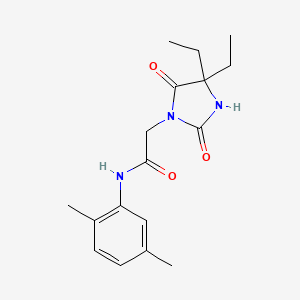

6-羟基-4-(咪唑-1-基甲基)-7-苯基色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, has been reported . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .科学研究应用

抗菌活性

对咪唑衍生物的研究,例如 2-氯-1-(2,4-二氯苯基)-3-(1H-咪唑-1-基)-2-苯基丙烷-1-酮盐酸盐的合成和评价,突出了有效的抗菌特性。该化合物被设计为一种前药,可在目标厌氧菌细胞内释放致命物质,展示出对厌氧菌的特殊活性,为开发新型抗菌剂提供了有希望的途径 (Dickens 等,1991).

药物分析

制备酮康唑离子选择性电极用于药物分析,强调了咪唑衍生物在促进生物体液和药物制剂中药物浓度测定方面的重要性。这一发展说明了咪唑基化合物在增强药物分析方法中的更广泛效用 (Shamsipur & Jalali, 2000).

缓蚀

咪唑衍生物也因其缓蚀效果而被探索。新型咪唑衍生物的合成及其在酸性溶液中保护低碳钢中的应用证明了它们作为有效缓蚀剂的潜力。这项研究为在工业环境中应用这些化合物以防止金属腐蚀开辟了新的可能性 (Prashanth 等,2021).

催化活性

对含有具有醇功能的 N-杂环卡宾 (NHC) 配体的铑配合物的研究揭示了咪唑衍生物在合成化学中的催化潜力。这些配合物已被证明可以催化芳基硼酸加成到烯酮中,突出了咪唑基化合物在促进化学转化中的作用 (Peñafiel 等,2012).

材料科学和发光

咪唑衍生物已在材料科学中找到应用,特别是在合成表现出发光的化合物方面。具有 ESIPT 能力的 4-(2-羟基苯基)-2-(吡啶-2-基)-1H-咪唑的创建,展示了这些化合物在开发具有传感和光电器件潜在应用的新材料中的效用 (Shekhovtsov 等,2023).

作用机制

Target of Action

The primary targets of 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one are cytosolic carbonic anhydrase (CAs) isoenzymes, including human CA-II and human CA-IX (hCA-II, and hCA-IX) . These enzymes play a crucial role in maintaining pH homeostasis, which is vital for various physiological processes.

Mode of Action

The compound interacts with its targets, the CAs isoenzymes, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular pH homeostasis.

Biochemical Pathways

The inhibition of CAs isoenzymes affects the carbon dioxide and bicarbonate concentrations in cells, disrupting the carbon dioxide transport mechanism and the acid-base balance . This can have downstream effects on various biochemical pathways, particularly those that are sensitive to changes in pH.

Pharmacokinetics

Like other coumarin derivatives, it is expected to have good absorption and distribution profiles due to its lipophilic nature . The metabolism and excretion of this compound would need further investigation.

Result of Action

The inhibition of CAs isoenzymes by 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one can lead to a decrease in tumor cell proliferation and survival . This is because the disruption of pH homeostasis can induce cellular stress and potentially trigger apoptosis, the programmed cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one. For instance, the compound’s efficacy might be affected by the pH of the tumor microenvironment, which is typically more acidic than normal tissues .

属性

IUPAC Name |

6-hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-17-9-16-14(11-21-7-6-20-12-21)8-19(23)24-18(16)10-15(17)13-4-2-1-3-5-13/h1-10,12,22H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDGPOIOZGSLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CN4C=CN=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879193.png)

![N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2879194.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879199.png)

![2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole](/img/structure/B2879205.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2879207.png)

![1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879209.png)

![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B2879211.png)